Cas no 95061-46-4 ((R)-1,1,2-Triphenylethane-1,2-diol)

(R)-1,1,2-Triphenylethane-1,2-diol structure
95061-46-4 structure
(R)-1,1,2-Triphenylethane-1,2-diol
95061-46-4
C20H18O2
290.355725765228
MFCD00134424
61762
87577259

(R)-1,1,2-Triphenylethane-1,2-diol Properties

Names and Identifiers

    • (R)-1,1,2-Triphenylethane-1,2-diol
    • (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol
    • (R)-( )-1,1,2-Triphenylethane-1,2-diol
    • (R)-(?)-1,1,2-Triphenyl-1,2-ethanediol
    • (R)-(-)-1,1,2-TRIPHENYLETHANE-1,2-DIOL
    • AK109101
    • (R)-(+)-1,1,2-Triphenylethane-1,2-diol
    • (R)-1,1,2-Triphenylethylene glycol
    • O023
    • AX8046990
    • ST24035121
    • 061T464
    • (2R)-1,1,2-Triphenyl-1,2-ethanediol (ACI)
    • 1,2-Ethanediol, 1,1,2-triphenyl-, (R)- (ZCI)
    • (2R)-1,1,2-Triphenylethane-1,2-diol
    • (R)-(-)-1,1,2-Triphenyl-1,2-ethanediol
    • (R)-1,1,2-Triphenyl-1,2-ethanediol
    • +Expand
    • MFCD00134424
    • GWVWUZJOQHWMFB-LJQANCHMSA-N
    • 1S/C20H18O2/c21-19(16-10-4-1-5-11-16)20(22,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,21-22H/t19-/m1/s1
    • C(C1C=CC=CC=1)(C1C=CC=CC=1)(O)[C@@H](C1C=CC=CC=1)O

Computed Properties

  • 290.13100
  • 2
  • 2
  • 4
  • 290.131
  • 22
  • 305
  • 0
  • 1
  • 0
  • 0
  • 0
  • 1
  • 40.5

Experimental Properties

  • 3.65610
  • 40.46000
  • 220 ° (C=1, EtOH)
  • 452.3 ℃ at 760 mmHg
  • 122.0 to 130.0 deg-C
  • 210°C
  • Beige crystal
  • Not determined
  • 1.196

(R)-1,1,2-Triphenylethane-1,2-diol Security Information

(R)-1,1,2-Triphenylethane-1,2-diol Customs Data

  • 2906299090
  • China Customs Code:

    2906299090

    Overview:

    2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

(R)-1,1,2-Triphenylethane-1,2-diol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0066ZC-250mg
(R)-1,1,2-Triphenylethane-1,2-diol
95061-46-4 98%
250mg
$9.00 2024-04-19
A2B Chem LLC
AC88184-250mg
(R)-(+)-1,1,2-Triphenyl-1,2-ethanediol
95061-46-4 98%
250mg
$9.00 2024-07-18
Aaron
AR00677O-250mg
(R)-1,1,2-Triphenylethane-1,2-diol
95061-46-4 97%
250mg
$5.00 2024-07-18
abcr
AB143063-1 g
(R)-(+)-1,1,2-Triphenyl-1,2-ethanediol; .
95061-46-4
1g
€112.00 2023-06-24
Ambeed
A155244-250mg
(R)-1,1,2-Triphenyl-1,2-ethanediol
95061-46-4 98%
250mg
$11.0 2024-07-16
Biosynth
IT58095-1 g
(R)-(+)-1,1,2-Triphenyl-1,2-ethanediol
95061-46-4
1g
$73.92
Chemenu
CM282385-25g
(R)-1,1,2-Triphenylethane-1,2-diol
95061-46-4 95+%
25g
$447
eNovation Chemicals LLC
D459602-1g
(R)-1,1,2-Triphenylethane-1,2-diol
95061-46-4 97%
1g
$200 2022-06-06
TRC
R076540-1g
(R)-1,1,2-Triphenylethane-1,2-diol
95061-46-4
1g
$ 195.00 2022-06-03
BAI LING WEI Technology Co., Ltd.
603728-1G
(R)-(+)-1,1,2-Triphenyl-1,2-ethanediol, 98%
95061-46-4 98%
1G
¥ 177 2022-04-26

(R)-1,1,2-Triphenylethane-1,2-diol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Molybdophosphoric acid (H3PMo12O40), hydrate Solvents: Tetrahydrofuran ;  20 min, rt
Reference
A Facile, Catalytic, and Environmentally Benign Method for Selective Deprotection of tert-Butyldimethylsilyl Ether Mediated by Phosphomolybdic Acid Supported on Silica Gel
Kumar, G. D. Kishore; Baskaran, Sundarababu, Journal of Organic Chemistry, 2005, 70(11), 4520-4523

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Tetrabutylammonium borohydride Catalysts: α,α-Diphenyl-L-prolinol Solvents: Tetrahydrofuran ;  15 h, 25 °C
1.2 Reagents: Methyl iodide ;  30 min, 25 °C
1.3 30 min, 25 °C; 25 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  25 °C
Reference
A convenient method for the preparation of oxazaborolidine catalyst in situ using (S)-α,α-diphenylpyrrolidinemethanol, tetrabutylammonium borohydride, and methyl iodide for the asymmetric reduction of prochiral ketones
Anwar, Shaik; Periasamy, Mariappan, Tetrahedron: Asymmetry, 2007, 17(23), 3244-3247

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Tetrahydrofuran
Reference
Stereoselective aldol reactions with (R)- and (S)-2-hydroxy-1,2,2-triphenylethyl acetate and related glycol monoacetates
Devant, Ralf; Mahler, Ulrike; Braun, Manfred, Chemische Berichte, 1988, 121(3), 397-406

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  16 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  rt
Reference
Comprehensive experimental and theoretical studies of configurationally labile epimeric diamine complexes of α-lithiated benzyl carbamates
Lange, Heiko; Huenerbein, Robert; Wibbeling, Birgit; Froehlich, Roland; Grimme, Stefan; et al, Synthesis, 2008, (18), 2905-2918

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Diethyl ether ;  0.25 h, 5 - 10 °C; 2 h, 6 °C; 3 h, reflux
Reference
(R)-(+)-2-Hydroxy-1,2,2-triphenylethyl acetate (1,2-ethanediol, 1,1,2-triphenyl-, 2-acetate, (R)-)
Braun, Manfred; Graef, Silke; Herzog, Sabine, Organic Syntheses, 1995, 72, 32-7

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Diethyl ether
Reference
1,1,2-Triphenyl-1,2-ethanediol
Braun, Manfred, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Circuit 7

Reaction Conditions
Reference
New methods of resolution of racemic diols using (S)-proline
Periasamy, Mariappan; Ramanathan, C. Ramaraj; Prasad, A. S. Bhanu; Kanth, J. V. Bhaskar, Enantiomer, 1998, 3(1), 3-7

Synthetic Circuit 8

Reaction Conditions
Reference
Supramolecular crystalline construction based on a mandelic acid source. Host design, inclusion formation and x-ray crystal structures in racemic and optically resolved forms
Weber, Edwin; Hager, Orm; Foces-Foces, Concepcion; Llamas-Saiz, Antonio L., Journal of Physical Organic Chemistry, 1996, 9(1), 50-60

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol
Reference
Stereoselective syntheses of tetrahydrolipstatin and of an analog, potent pancreatic-lipase inhibitors containing a β-lactone moiety
Barbier, Pierre; Schneider, Fernand; Widmer, Ulrich, Helvetica Chimica Acta, 1987, 70(5), 1412-18

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  4 h, reflux
1.2 Solvents: Water ;  1 - 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  1 - 2 h, pH 2 - 2.5, rt
Reference
Preparation of atorvastatin
, United States, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  reflux
Reference
2-Hydroxy-1,2,2-triphenylethyl acetate
Braun, Manfred, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: Potassium hydroxide Solvents: Methanol ;  reflux
Reference
2-Hydroxy-1,2,2-triphenylethyl Acetate
Braun, Manfred, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -10 - 0 °C; 30 min, 0 °C; 0 °C → -78 °C
1.2 Solvents: 1,2-Dimethoxyethane ;  -78 °C; 30 min, -78 °C
1.3 Solvents: Methanol ,  tert-Butyl methyl ether
Reference
An improved process for the preparation of atorvastatin and intermediates
, World Intellectual Property Organization, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water
Reference
Synthesis of N-Boc-statine and epi-statine
Wuts, Peter G. M.; Putt, Sterling R., Synthesis, 1989, (12), 951-3

(R)-1,1,2-Triphenylethane-1,2-diol Raw materials

(R)-1,1,2-Triphenylethane-1,2-diol Preparation Products

(R)-1,1,2-Triphenylethane-1,2-diol Suppliers

J&K Scientific
Audited Supplier Audited Supplier
(CAS:95061-46-4)
ZHAI XIAN SHENG
18210857532
xiangyang.zhai@jk-sci.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:95061-46-4)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:95061-46-4)
A LA DING
anhua.mao@aladdin-e.com

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